molecular formula C11H9N3 B8816794 1-Methyl-[1,2,4]triazolo[4,3-a]quinoline CAS No. 35359-22-9

1-Methyl-[1,2,4]triazolo[4,3-a]quinoline

Numéro de catalogue: B8816794
Numéro CAS: 35359-22-9
Poids moléculaire: 183.21 g/mol
Clé InChI: VYRUZHMGBQXYTF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Methyl-[1,2,4]triazolo[4,3-a]quinoline is a useful research compound. Its molecular formula is C11H9N3 and its molecular weight is 183.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticonvulsant Activity

Recent studies have demonstrated that derivatives of 1-methyl-[1,2,4]triazolo[4,3-a]quinoline exhibit considerable anticonvulsant properties. A study synthesized a series of these derivatives and evaluated their efficacy using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. The results indicated that certain compounds showed enhanced anticonvulsant effects compared to their parent structures. Notably, one derivative demonstrated an effective dose (ED50) of 27.4 mg/kg in the anti-MES test and 22.0 mg/kg in the anti-PTZ test, highlighting its potential for therapeutic use in epilepsy treatment .

Anticancer Properties

The anticancer potential of this compound has been explored through the synthesis of various derivatives designed to target cancer cell lines. A specific study synthesized new derivatives and assessed their activity against different cancer types. The findings revealed that some derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting that modifications to the triazoloquinoline structure can enhance its anticancer activity .

Sedative and Muscle Relaxant Effects

Another notable application of this compound is its sedative and muscle relaxant properties. Research has indicated that certain derivatives can act as tranquilizers and sedatives in mammals. For instance, a compound related to this compound was tested for its ability to counteract strychnine-induced muscle spasms in mice, demonstrating its potential as a muscle relaxant .

Synthesis and Development

The synthesis of this compound derivatives has been extensively documented. Various synthetic routes have been developed to create these compounds efficiently. For instance, methods such as dehydrogenative cyclization and oxidative N-N coupling have been employed to synthesize this class of compounds under different conditions (metal-free or catalyzed) to optimize yield and purity .

Case Study: Anticonvulsant Efficacy

  • Objective : To evaluate the anticonvulsant properties of synthesized derivatives.
  • Method : Conducted MES and scPTZ tests on various derivatives.
  • Findings : Identified several compounds with significant anticonvulsant activity.

Case Study: Anticancer Activity

  • Objective : To assess the cytotoxic effects of triazoloquinoline derivatives on cancer cell lines.
  • Method : In vitro testing against multiple human cancer cell lines.
  • Findings : Some derivatives showed promising results with high cytotoxicity rates.

Analyse Des Réactions Chimiques

Cyclocondensation Reactions

The core synthesis involves cyclocondensation of 2-chloro-6-methoxy-4-phenylquinoline with hydrazine derivatives. A representative protocol includes:

  • Dissolving 2-chloro-6-methoxy-4-phenylquinoline in anhydrous pyridine.

  • Adding hydrazine under 70°C reflux for 2 hours in nitrogen atmosphere.

  • Achieving yields of 64–81% after purification via silica gel chromatography .

Mechanistic Insight :
The reaction proceeds through nucleophilic substitution at the C2 position of quinoline, followed by cyclization to form the triazole ring. The methyl group is introduced via alkylation of the triazole nitrogen during intermediate steps .

Electrophilic Substitution with Nitroalkanes

1-Methyl- triazolo[4,3-a]quinoline reacts with nitroalkanes in polyphosphoric acid (PPA) at 130°C to form substituted derivatives. Key data:

NitroalkaneProduct StructureYield (%)Conditions
Nitromethane (2a)3aa (R = CH₃)78PPA, 130°C, 1.5 h
Nitroethane (2b)3ab (R = C₂H₅)85PPA, 130°C, 2 h
2-Nitropropane (2c)3ac (R = i-Pr)91PPA, 130°C, 2.5 h

This method enables efficient C3 functionalization of the triazole ring .

DNA Intercalation and Bioactivity-Driven Reactions

The compound’s DNA-binding capability drives its use in anticancer studies. Key findings:

  • Intercalation Mechanism : The planar quinoline-triazole system inserts between DNA base pairs, disrupting replication.

  • Cytotoxicity : Derivatives show IC₅₀ values of 2.44–13.02 μM against HepG2 and HCT-116 cell lines .

  • Structure-Activity Relationship : Methyl substitution enhances metabolic stability and membrane permeability .

Alkylation/Arylation

  • Reacts with alkyl halides (e.g., ethyl iodide) in basic conditions to introduce substituents at N1.

  • Yields 1-ethyl derivatives (e.g., Compound 4c) in 62–71% yields .

Oxidation

  • The methyl group undergoes oxidation with KMnO₄/H₂SO₄ to form a carboxylic acid derivative, though yields are moderate (~50% ) due to competing ring degradation.

Stability and Degradation

  • Acid Sensitivity : Decomposes in strong acids (e.g., HCl) via protonation of triazole nitrogen, leading to ring-opening.

  • Base Stability : Resists hydrolysis under mild alkaline conditions (pH < 10) but degrades at higher pH .

Comparative Reaction Efficiency

Reaction TypeKey ReagentYield Range (%)Selectivity
CyclocondensationHydrazine64–81High
Nitroalkane functionalizationNitromethane/PPA78–91Moderate
AlkylationEthyl iodide62–71High

Mechanistic Pathways

  • Cyclocondensation :

    • Step 1 : Hydrazine attacks C2 of chloroquinoline, displacing chloride.

    • Step 2 : Intramolecular cyclization forms the triazole ring .

  • Nitroalkane Reaction :

    • Step 1 : Nitroalkane reacts with PPA to form electrophilic nitronate.

    • Step 2 : Hydrazine moiety attacks nitronate, followed by cyclization and elimination of H₃PO₄ .

Propriétés

Numéro CAS

35359-22-9

Formule moléculaire

C11H9N3

Poids moléculaire

183.21 g/mol

Nom IUPAC

1-methyl-[1,2,4]triazolo[4,3-a]quinoline

InChI

InChI=1S/C11H9N3/c1-8-12-13-11-7-6-9-4-2-3-5-10(9)14(8)11/h2-7H,1H3

Clé InChI

VYRUZHMGBQXYTF-UHFFFAOYSA-N

SMILES canonique

CC1=NN=C2N1C3=CC=CC=C3C=C2

Origine du produit

United States

Synthesis routes and methods I

Procedure details

2-Hydrazinoquinoline (5.0 grams) was placed in a 250-milliliter three-necked flask equipped with a mechanical stirrer and a reflux condenser. To this flask was added 100 milliliters of acetic acid. The reaction mixture was refluxed for twelve hours, then allowed to cool; acetic acid was removed by evaporation. The solid which remained consisted of pure 1-methyl-s-triazolo(4,3-a)quinoline. The product was recrystallized from ethanol, m.p., 166°-7°C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 2-hydrazinoquinoline (15.9 grams; 0.1 mole) in 70 milliliters xylene was added 13.0 grams (0.11 mole) methyl orthoacetate (13.0 grams; 0.11 mole). The stirred solution was refluxed for four hours, during which the methanol that distilled from the reaction was collected. The reaction mixture was cooled overnight, and filtered to separate the desired 1-methyl-s-triazolo(4,3-a)quinoline product. It was recrystallized from 1-butanol, yield, 9.0 grams, m.p., 166°-7°C.
Quantity
15.9 g
Type
reactant
Reaction Step One
Name
methyl orthoacetate
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.